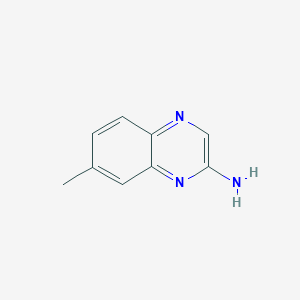

7-Methyl-2-quinoxalinamine

Description

Structure

3D Structure

Properties

CAS No. |

646504-83-8 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

7-methylquinoxalin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3,(H2,10,12) |

InChI Key |

LZRAIJXDIVIZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=CN=C2C=C1)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 7 Methyl 2 Quinoxalinamine and Its Analogues

Established Synthetic Pathways and Mechanistic Considerations

The traditional and most fundamental approach to synthesizing the quinoxaline (B1680401) core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. chim.it For 7-Methyl-2-quinoxalinamine, this framework is adapted by selecting specific precursors and functionalization strategies.

The primary method for constructing the quinoxaline ring system is the acid-catalyzed condensation cyclization of an ortho-phenylenediamine with an α-dicarbonyl compound. researchgate.net In the context of this compound, the synthesis logically commences with 4-methyl-1,2-phenylenediamine. This is typically reacted with an α-keto acid or its corresponding ester, such as pyruvic acid or ethyl pyruvate, to form a methyl-substituted quinoxalin-2-one intermediate.

The reaction mechanism proceeds through several key steps:

Initial Nucleophilic Attack: One of the amino groups of the diamine attacks one of the carbonyl groups of the α-dicarbonyl compound.

Imine Formation: The resulting hemiaminal intermediate undergoes dehydration to form a Schiff base (imine).

Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration/Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to yield the aromatic quinoxaline ring.

When α-hydroxy ketones or α-halogen ketones are used instead of 1,2-dicarbonyls, the reaction often involves an in-situ oxidation or elimination step to generate the reactive dicarbonyl species or an equivalent electrophilic center for cyclization. chim.itnih.gov

The introduction of the specific methyl and amine groups onto the quinoxaline scaffold can be achieved through two primary strategic approaches: direct synthesis or post-synthesis functionalization.

Direct Synthesis of the 2-Aminofunctionality: This approach incorporates the amine group during the initial ring-forming reaction. One effective method is the one-pot, two-step cyanide-mediated reaction of an o-phenylenediamine (B120857) (in this case, 4-methyl-1,2-phenylenediamine) with an aldehyde under aerobic oxidation conditions to directly yield 2-aminoquinoxaline derivatives. nih.gov This method avoids the need for harsh reagents or pre-functionalized substrates.

Post-Annulation Functionalization: This common and versatile strategy involves first synthesizing a stable quinoxaline intermediate, which is then chemically modified to introduce the desired amine group. A typical pathway is:

Synthesis of 7-Methylquinoxalin-2(1H)-one: As described in section 2.1.1, 4-methyl-1,2-phenylenediamine is condensed with an α-keto ester like ethyl pyruvate.

Chlorination: The resulting quinoxalinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group, yielding 2-chloro-7-methylquinoxaline (B1349095).

Amination: The chloro group at the 2-position is a good leaving group, allowing for its substitution by an amine. This can be achieved through nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an ammonia equivalent. More advanced and milder methods involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This reaction uses a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the 2-chloro-7-methylquinoxaline with an amine source, offering high yields and broad functional group tolerance. wikipedia.orgacsgcipr.orgjk-sci.com

The catalytic cycle for the Buchwald-Hartwig amination generally involves:

Oxidative addition of the haloquinoxaline to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.orgjk-sci.com

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis of quinoxalines has benefited significantly from these principles, leading to novel catalytic systems and the use of alternative energy sources.

A wide array of catalysts have been developed to improve the synthesis of the quinoxaline core and its subsequent amination. These catalysts offer advantages such as milder reaction conditions, shorter reaction times, and higher yields.

Heterogeneous Catalysts: Solid acid catalysts, such as polymer-supported sulfonic acid or vanadium-substituted molybdotungstophosphoric acid, have been employed for the condensation of o-phenylenediamines and dicarbonyl compounds. researchgate.net These catalysts are easily recoverable and reusable, adding to the green credentials of the synthesis.

Metal Catalysis: Beyond the palladium catalysts used in Buchwald-Hartwig aminations, other metals like copper and nickel have been used to catalyze the formation of the quinoxaline ring and for C-N bond formation. encyclopedia.pub

Organocatalysis: Metal-free approaches using organocatalysts have also been developed for quinoxaline synthesis, providing an alternative to potentially toxic or expensive metal catalysts. nih.gov

For the amination step, the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has greatly expanded the scope of palladium-catalyzed reactions, allowing for the coupling of even challenging substrates under mild conditions. acsgcipr.orgnih.gov

Alternative energy sources and reaction technologies are increasingly being used to enhance the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. sapub.org The synthesis of quinoxalines and their derivatives can often be completed in minutes under microwave heating, compared to hours with conventional heating. researchgate.netnih.gov These reactions frequently offer higher yields and can sometimes be performed under solvent-free conditions, significantly reducing environmental impact. asianpubs.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages for the production of chemical intermediates, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. mtak.huuc.ptdurham.ac.uk Multi-step syntheses of heterocyclic compounds can be "telescoped" into a continuous sequence, avoiding the isolation of potentially unstable intermediates. mtak.hunih.gov This technology is particularly well-suited for the synthesis of quinoxalinamines, where the handling of reagents and control of reaction conditions are critical for achieving high yield and purity. researchgate.net

Regioselective Synthesis and Isomer Control in this compound Formation

A significant challenge in the synthesis of this compound is controlling the regioselectivity. The starting material, 4-methyl-1,2-phenylenediamine, is an unsymmetrical diamine. The two amino groups—one para and one meta to the electron-donating methyl group—exhibit different nucleophilicity. Condensation with an unsymmetrical dicarbonyl compound can therefore lead to a mixture of two constitutional isomers: the desired 7-methylquinoxaline and the undesired 6-methylquinoxaline.

Recent studies on the synthesis of substituted quinoxalin-2-ones have demonstrated that the regiochemical outcome of the cyclocondensation can be effectively controlled by the pH of the reaction medium. semanticscholar.orgnih.gov This principle is directly applicable to the synthesis of the 7-methylquinoxalin-2-one precursor.

Under Acidic Conditions: In the presence of an acid (e.g., acetic acid), the more basic amino group is preferentially protonated. In 4-methyl-1,2-phenylenediamine, the amino group at position 1 (para to the methyl group) is more basic and therefore more likely to be protonated and deactivated. The initial nucleophilic attack thus occurs from the less basic amino group at position 2 (meta to the methyl group). This pathway leads selectively to the formation of the 7-methyl-quinoxalin-2-one isomer. semanticscholar.org

Under Basic or Neutral Conditions: In the absence of acid, the intrinsic nucleophilicity of the amino groups dictates the reaction pathway. The amino group at position 1 is more nucleophilic due to the electron-donating effect of the para-methyl group. It will therefore react faster, leading predominantly to the formation of the 6-methyl-quinoxalin-2-one isomer. semanticscholar.org

This pH-dependent control provides a powerful and practical strategy for directing the synthesis towards the desired 7-methyl isomer with high selectivity.

Below is a data table summarizing the effect of reaction conditions on isomer distribution in a representative synthesis of methyl-substituted quinoxalin-2-ones.

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure a safe, efficient, and economically viable process. Key considerations include the selection of an optimal synthetic route, process optimization, reactor design, and downstream processing. While specific large-scale production data for this compound is not extensively published, general principles for the industrial synthesis of quinoxaline derivatives can be applied.

The classical and most common approach for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible industrial route would involve the reaction of 4-methyl-1,2-phenylenediamine with an appropriate C2 synthon to introduce the 2-amino functionality.

Key Industrial Synthesis Considerations:

Catalyst Selection: For large-scale operations, the use of heterogeneous catalysts is often preferred over homogeneous ones due to the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing costs and waste. nih.gov A variety of solid-supported catalysts, such as alumina-supported heteropolyoxometalates, have shown high efficacy in quinoxaline synthesis at room temperature, offering a greener alternative to traditional acid catalysts. nih.govscispace.com The reusability of such catalysts is a significant advantage in an industrial setting. For instance, nano-zirconia and nickel-cobalt (B8461503) oxide nanocages have been reported as robust and recyclable catalysts for quinoxaline synthesis. nih.gov

Solvent Choice and Reaction Conditions: Modern industrial chemistry emphasizes the use of green solvents or solvent-free conditions to minimize environmental impact. Methanol has been identified as an efficient solvent for the rapid synthesis of quinoxalines at ambient temperature, even on a gram scale, which is promising for industrial application. researchgate.net Microwave-assisted synthesis has also been explored as an energy-efficient method to accelerate reaction times and improve yields.

Process Intensification with Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for the large-scale synthesis of quinoxalines. uc.pt Flow reactors provide superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and automation. nih.gov This methodology is particularly beneficial for managing exothermic reactions and handling potentially hazardous intermediates that may be involved in the synthesis of quinoxaline derivatives. uc.pt

Downstream Processing and Purification: The isolation and purification of the final product are critical steps in industrial synthesis. The choice of method depends on the physical properties of this compound and the impurity profile. Crystallization is a common technique for purifying solid products. The selection of an appropriate solvent system is crucial for obtaining high purity and yield. Filtration and drying are subsequent steps to isolate the final product.

Mechanochemical Approaches: A novel and environmentally friendly approach is the use of mechanochemistry, such as a spiral gas–solid two-phase flow method, which can produce quinoxaline derivatives without the need for solvents or catalysts. mdpi.com This method has demonstrated high efficiency and yield in short reaction times, making it an attractive option for sustainable industrial production. mdpi.comdoaj.org

The following interactive data table illustrates a comparison of different catalytic systems that could be adapted for the synthesis of this compound based on reported methodologies for similar quinoxaline derivatives.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Advantages |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene | 25 | 2h | 92 | Heterogeneous, reusable, mild conditions nih.govscispace.com |

| Nano-ZrO₂ | Solvent-free | 120 | 30 min | 95 | Heterogeneous, reusable, rapid reaction nih.gov |

| Ni@Co₃O₄ Nanocages | Ethanol | 80 | 1.5 h | 94 | High reactivity, catalyst is recyclable nih.gov |

| Catalyst-free | Methanol | Ambient | 1 min | 85-98 | Green solvent, rapid, no catalyst cost researchgate.net |

| Mechanochemical (S-GSF) | Solvent-free | Ambient | 2 min | 93 | Solvent-free, continuous process, high efficiency mdpi.comdoaj.org |

A hypothetical industrial-scale synthesis of this compound could follow a multi-step process, as outlined in the table below, adapted from a reported multi-gram synthesis of a related nitro-amino quinoxaline. scielo.br This route involves the synthesis of a key intermediate, which is then converted to the final product.

| Step | Reaction | Starting Material (Scale) | Key Reagents | Product | Estimated Yield (%) |

| 1 | Quinoxalinol Formation | o-phenylenediamine (10 kg) | Ethyl pyruvate, n-butanol | 2-hydroxy-3-methylquinoxaline | 90 |

| 2 | Chlorination | 2-hydroxy-3-methylquinoxaline (12 kg) | POCl₃ | 2-chloro-3-methylquinoxaline | 95 |

| 3 | Amination | 2-chloro-3-methylquinoxaline (13 kg) | Ammonia or amine source | This compound | 85 |

Iii. Chemical Reactivity and Derivatization Strategies of 7 Methyl 2 Quinoxalinamine

Reactivity of the 2-Amino Group: Functionalization and Amine Transformations

The 2-amino group is a key site for introducing structural diversity into the 7-Methyl-2-quinoxalinamine framework. Its nucleophilic nature allows for a range of functionalization reactions.

The primary amine at the 2-position readily undergoes acylation, alkylation, and arylation reactions. Acylation, often carried out with acyl chlorides or anhydrides, leads to the formation of the corresponding amides. For instance, trifluoroacetylation of quinoxalin-2-amines can proceed in nearly quantitative yield. thieme-connect.de

Alkylation of the 2-amino group introduces alkyl substituents. This can be a crucial step in modifying the compound's properties. For example, methylation of a secondary amine in similar kinase inhibitor scaffolds has been shown to be critical for their biological activity. nih.gov Arylation reactions, which introduce aryl groups, can be achieved through methods like the Buchwald-Hartwig amination, providing access to N-aryl-7-methyl-2-quinoxalinamine derivatives.

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides | Introduces carbonyl functionality, can alter electronic properties. |

| Alkylation | Alkyl halides | Secondary or Tertiary Amines | Modifies steric and electronic properties, can be crucial for biological activity. nih.gov |

| Arylation | Aryl halides (with catalyst) | N-Aryl Amines | Introduces aromatic systems, expanding the molecular framework. |

The 2-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netresearchgate.netusu.ac.idnih.govjuniperpublishers.com This reaction is a versatile method for creating new carbon-nitrogen double bonds and is widely used in the synthesis of various heterocyclic systems. researchgate.netjuniperpublishers.com The stability of the resulting Schiff base can be influenced by the nature of the carbonyl compound used, with aromatic aldehydes generally forming more stable products than aliphatic ones. researchgate.net These Schiff bases can serve as intermediates for further transformations, including cyclization reactions to generate fused heterocyclic systems. For example, the reaction of 2-aminoquinoxalines with ketones can lead to the formation of pyrrolo[2,3-b]quinoxalines through an intramolecular cyclization of the initially formed azomethine intermediate. tandfonline.com

Chemical Modifications at the 7-Methyl Position

The methyl group at the 7-position of the quinoxaline (B1680401) ring, while generally less reactive than the 2-amino group, can undergo a variety of chemical transformations, providing another avenue for derivatization.

The 7-methyl group can be oxidized to introduce oxygen-containing functionalities. For instance, studies on similar dimethylimidazo[4,5-f]quinoxaline compounds have shown that methyl groups on the heterocyclic ring can be oxidized to hydroxymethyl, aldehyde, and carboxylic acid groups. nih.gov This suggests that this compound could potentially be oxidized to 2-aminoquinoxaline-7-carboxylic acid or related derivatives.

Halogenation, particularly bromination, of the methyl group can also be achieved. For example, bromination of methyl groups on the quinoxaline 1,4-dioxide core is a key step in the synthesis of some antibacterial drugs. nih.gov This creates a reactive handle for subsequent nucleophilic substitution reactions. Furthermore, direct bromination of the quinoxaline ring at positions activated by the methyl group is possible. The electron-donating nature of the methyl group directs electrophilic substitution to the para-position (position 6) or ortho-position (position 8).

To utilize the 7-methyl position for carbon-carbon bond formation via cross-coupling reactions, it typically first needs to be converted into a more reactive group, such as a halide. For example, if the 7-position is brominated, it can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. fishersci.esxisdxjxsu.asiaresearchgate.netlibretexts.orgresearchgate.net This reaction is a powerful tool for forming new carbon-carbon bonds and could be used to introduce aryl or vinyl substituents at the 7-position of a halogenated this compound derivative.

The Sonogashira coupling is another palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. researchgate.netwikipedia.orgkoreascience.krbeilstein-journals.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the 7-position of a halogenated precursor, further expanding the chemical diversity of the derivatives.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst + Base | 7-Aryl/Vinyl-2-quinoxalinamine |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | 7-Alkynyl-2-quinoxalinamine |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline Ring System

The quinoxaline ring itself is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic substitution on the benzene (B151609) portion of the quinoxaline ring is generally disfavored due to the electron-withdrawing nature of the pyrazine (B50134) ring. However, the presence of the electron-donating methyl group at the 7-position can activate the ring towards electrophilic attack. libretexts.orgyoutube.com The directing effect of the methyl group would favor substitution at the ortho (position 8) and para (position 5) positions relative to it. libretexts.org

Nucleophilic substitution reactions are more common for quinoxaline derivatives, particularly when a good leaving group is present on the ring. dntb.gov.uamdpi.comrsc.org For example, a halogen atom on the quinoxaline ring can be displaced by various nucleophiles. nih.gov In the context of this compound, if a halogen were introduced at another position on the ring, it could serve as a site for nucleophilic substitution. Furthermore, nucleophilic substitution of hydrogen has been reported for quinoxaline derivatives, offering a direct method for functionalization. rsc.org

Directed Ortho-Metallation and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgsapub.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. rsc.orgsapub.org In the case of this compound, the amino group (-NH₂) can potentially act as a DMG. However, the acidic N-H protons would be preferentially deprotonated by a strong base like n-butyllithium. To achieve ortho-lithiation of the quinoxaline core, protection of the amino group, for instance as a pivaloyl amide or a carbamate, would likely be necessary.

While specific studies on the directed ortho-metallation of this compound are not extensively reported, the reactivity of related quinoxaline systems provides valuable insights. For instance, lithiation of quinoxalines bearing ortho-directing substituents has been shown to be a viable method for producing substituted derivatives. rsc.org The use of less nucleophilic lithium reagents such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be advantageous in preventing nucleophilic addition to the C=N bonds of the pyrazine ring. nih.gov

Hypothetically, an N-protected derivative of this compound could undergo directed ortho-lithiation at the C3 position, directed by the protected amino group at C2. Subsequent quenching of the resulting lithiated intermediate with various electrophiles would introduce a wide array of functional groups at this position. The table below outlines potential functionalization reactions based on this strategy.

| N-Protected this compound | Reagents | Electrophile | Potential Product | Reference (Analogous Systems) |

| N-Pivaloyl-7-methyl-2-quinoxalinamine | 1. s-BuLi, TMEDA, THF, -78 °C | 2. DMF | 3-Formyl-7-methyl-2-(pivaloylamino)quinoxaline | unito.it |

| N-Boc-7-methyl-2-quinoxalinamine | 1. n-BuLi, THF, -78 °C | 2. I₂ | 3-Iodo-7-methyl-2-(tert-butoxycarbonylamino)quinoxaline | unito.it |

| N-Pivaloyl-7-methyl-2-quinoxalinamine | 1. t-BuLi, THF, -78 °C | 2. PhCHO | 3-(Hydroxy(phenyl)methyl)-7-methyl-2-(pivaloylamino)quinoxaline | unito.it |

This table presents hypothetical reactions and products for N-protected this compound based on established directed ortho-metallation protocols for other aromatic and heterocyclic systems.

Reactivity of Quinoxaline N-Oxides and their Role in Derivatization

The N-oxidation of quinoxalines significantly alters their electronic properties, rendering the heterocyclic ring more susceptible to both nucleophilic and electrophilic attack. thieme-connect.de The N-oxide moiety can be introduced by treating the parent quinoxaline with oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). For this compound, oxidation would likely occur at the N1 and/or N4 positions.

Quinoxaline N-oxides are versatile intermediates for further functionalization. nih.gov For example, they can undergo deoxygenative C-substitutions, where the N-oxide group is removed during the course of the reaction. nih.gov Nucleophilic attack is often directed to the positions alpha to the N-oxide group. rsc.org

While specific examples for this compound N-oxide are scarce, the general reactivity of quinoxaline N-oxides suggests several potential derivatization pathways. nih.govresearchgate.net For instance, reaction with nucleophiles can lead to substitution at the C3 position. The reactivity can also be influenced by the substituents present on the quinoxaline ring. nih.gov

The following table illustrates potential reactions of a hypothetical this compound-1,4-dioxide, based on known reactivity of other quinoxaline N-oxides.

| Starting Material | Reagents | Potential Product | Reaction Type | Reference (Analogous Systems) |

| This compound-1,4-dioxide | POCl₃ | 2-Amino-3-chloro-7-methylquinoxaline | Nucleophilic Substitution | nih.gov |

| This compound-1,4-dioxide | Ac₂O | 2-Amino-3-acetoxy-7-methylquinoxaline | Nucleophilic Substitution | nih.gov |

| This compound-1,4-dioxide | KCN, MeOH | 2-Amino-3-cyano-7-methylquinoxaline | Nucleophilic Substitution | sapub.org |

This table presents hypothetical reactions and products for this compound-1,4-dioxide based on established reactivity of other quinoxaline N-oxides.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 7 Methyl 2 Quinoxalinamine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 7-methyl-2-quinoxalinamine derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the quinoxaline (B1680401) core.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, multiplicity, and integration of protons. For a typical this compound derivative, the aromatic protons on the quinoxaline ring appear in the downfield region (typically δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic system. The methyl group protons (C7-CH₃) resonate as a singlet in the upfield region (around δ 2.5-2.8 ppm). The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The proton on the pyrazine (B50134) ring (H-3) is typically a singlet and is highly sensitive to substituents on the ring. For example, in derivatives of 4-(2-methylquinoxalin-3-yloxy)benzamine, the methyl group attached to the quinoxaline ring appears as a singlet at approximately δ 2.7-2.8 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon atoms of the quinoxaline ring typically resonate between δ 120-160 ppm. The methyl carbon (C7-CH₃) signal appears in the aliphatic region (around δ 20-22 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of proton networks within the molecule, which is particularly useful for assigning adjacent protons on the benzene (B151609) ring portion of the quinoxaline system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of a carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is vital for confirming stereochemistry and the spatial arrangement of substituents, such as the proximity of the amine protons to the H-3 proton. libretexts.org

The combination of these techniques allows for the complete and unambiguous assignment of the molecular structure. mdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold Data compiled from studies on related quinoxaline derivatives.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2-NH₂ | Variable (broad s) | ~155-158 |

| 3-H | ~8.0-8.4 (s) | ~135-140 |

| 5-H | ~7.5-7.9 (d) | ~128-130 |

| 6-H | ~7.2-7.5 (d) | ~125-128 |

| 7-CH₃ | ~2.5-2.8 (s) | ~20-22 |

| 8-H | ~7.6-8.0 (s) | ~138-142 |

s = singlet, d = doublet

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound derivatives, Electron Ionization (EI) is a common MS technique.

In the mass spectrum of a quinoxaline derivative, the molecular ion peak (M⁺·) is typically prominent due to the stability of the aromatic system. The fragmentation of quinoxalines is influenced by the substituents. A characteristic fragmentation pathway for the quinoxaline ring itself is the loss of a hydrogen cyanide (HCN) molecule. mdpi.com For this compound, key fragmentation patterns would be expected to arise from the cleavage of the methyl and amino groups.

Alpha-Cleavage: Fragmentation tends to occur at the carbon-carbon bond adjacent to a heteroatom. For the amino group, this can influence the fragmentation pathways. msu.edu

Loss of Methyl Group: A peak corresponding to [M-15]⁺ would indicate the loss of a methyl radical (·CH₃). scienceready.com.au

Loss of Amine/Ammonia (B1221849): Fragmentation involving the amino group can lead to peaks corresponding to the loss of ·NH₂ or NH₃.

For instance, the EI-MS spectrum of (E)-3-(2-Bromostyryl)quinoxalin-2(1H)-one shows its molecular ion peak at m/z 326 as the base peak (100% relative intensity), indicating the stability of the core structure. researchgate.net Similarly, the mass spectrum of Acenaphtho[1,2-b]quinoxaline shows a molecular ion at m/z 254 as the base peak. arcjournals.org Analysis of these patterns allows for the confirmation of the molecular structure deduced from other spectroscopic methods.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (C₉H₉N₃, MW = 159.19)

| m/z | Identity | Description |

| 159 | [M]⁺· | Molecular Ion |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical |

| 132 | [M - HCN]⁺· | Loss of hydrogen cyanide from the ring |

| 117 | [M - CH₃ - HCN]⁺ | Sequential loss of methyl and HCN |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, rocking). covalentmetrology.com These two techniques are complementary and together allow for a comprehensive analysis of the vibrational framework of this compound derivatives.

Key Vibrational Modes:

N-H Vibrations: The amino (-NH₂) group exhibits symmetric and asymmetric stretching vibrations typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are found around 1580-1650 cm⁻¹. asianpubs.org

C-H Vibrations: Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). scialert.net Asymmetric and symmetric bending modes of the methyl group are found around 1450-1485 cm⁻¹ and 1370-1395 cm⁻¹, respectively. researchgate.net

Quinoxaline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoxaline ring system give rise to a series of characteristic bands in the 1400-1620 cm⁻¹ region. mdpi.com Ring breathing modes can also be observed at lower frequencies.

C-N Vibrations: The stretching vibrations for aromatic C-N bonds typically appear in the 1250-1360 cm⁻¹ region.

In studies of related indeno-quinoxaline derivatives, C-H stretching vibrations for the quinoxaline ring were observed at 3063 cm⁻¹ (FT-IR) and 3064 cm⁻¹ (FT-Raman). mdpi.com For substituted quinoxalines, characteristic C=N stretching bands are reported around 1575-1631 cm⁻¹. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives Data compiled from studies on related quinoxaline derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1620 | IR, Raman |

| N-H Bend (Scissoring) | 1580 - 1650 | IR |

| CH₃ Asymmetric Bend | 1450 - 1485 | IR, Raman |

| CH₃ Symmetric Bend | 1370 - 1395 | IR, Raman |

| Aromatic C-N Stretch | 1250 - 1360 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. scialert.net

For derivatives of this compound, a single-crystal X-ray diffraction study would confirm the planarity of the quinoxaline ring system and determine the exact conformation of the amino group relative to the ring. It would also reveal how the molecules pack in the crystal lattice, which is governed by intermolecular forces.

For example, the crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline has been determined, showing the twist angles of the phenyl rings relative to the planar benzoquinoxaline core. iucr.org In another study on halogenated quinoxaline derivatives, X-ray crystallography was used to identify isostructural crystals and analyze the interplay of weak hydrogen bonds and halogen bonding in the crystal packing. rsc.org The presence of the amino group and the nitrogen atoms in the pyrazine ring of this compound makes it a prime candidate for forming strong intermolecular hydrogen bonds, which would be clearly elucidated by a crystallographic study. acs.org

Table 4: Illustrative Crystallographic Data Parameters for a Hypothetical this compound Crystal

| Parameter | Description | Example Value |

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=8.1, b=10.2, c=9.5 Å; β=95° |

| Key Bond Length (C-N) | Length of the C2-NH₂ bond. | ~1.36 Å |

| Key Bond Angle (C-N-C) | Angle within the pyrazine ring. | ~116° |

| Intermolecular Interactions | Type of packing forces observed. | Hydrogen bonding (N-H···N), π-π stacking |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Derivatives

While this compound itself is achiral, its derivatives can be made chiral by introducing stereocenters or elements of axial or planar chirality. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for analyzing the stereochemistry of these chiral derivatives.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional structure of the molecule. In the context of quinoxaline derivatives, CD spectra are used to determine the absolute configuration or to study the helical nature of complex structures.

For example, studies on steroidal quinoxalines, synthesized by condensing diaminobenzenes with a chiral steroid, have shown that the substituent on the quinoxaline moiety influences the chiroptical properties. Methyl-substituted steroidal quinoxalines exhibited positive Cotton effects in their CD spectra (e.g., around 240 nm), which was used to determine their P (right-handed) helicity. mdpi.comresearchgate.net In more complex systems like quinoxaline-fused polyazahelicenes, CD spectroscopy, in conjunction with circularly polarized luminescence (CPL), is used to evaluate their unique chiroptical properties and absolute configurations. sci-hub.se The introduction of a chiral auxiliary to this compound would allow for similar analyses, providing insight into the stereochemistry of the resulting diastereomers or enantiomers.

V. Computational and Theoretical Investigations of 7 Methyl 2 Quinoxalinamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of quinoxaline (B1680401) derivatives, offering a balance between accuracy and computational cost. It is extensively used to predict electronic properties, molecular geometries, and spectroscopic signatures. nih.govresearchgate.net

The 2-quinoxalinamine core, present in 7-Methyl-2-quinoxalinamine, can theoretically exist in different tautomeric forms, primarily the amino and the imino forms. asianjournalofphysics.com The stability of these tautomers is a critical factor influencing the molecule's chemical behavior and interactions.

DFT calculations have been employed to study the tautomeric equilibrium in related heterocyclic systems. nih.govjksus.org These studies consistently show that the relative stability of tautomers can be significantly influenced by the environment. For instance, in the gas phase, one tautomer might be more stable, but in a polar solvent, the equilibrium can shift to favor a more polar tautomer that is better stabilized by solvent interactions. nih.gov While specific DFT studies on the tautomerism of this compound are not extensively documented, research on analogous systems like 2-aminobenzothiazole (B30445) and cytosine derivatives reveals that the amino form is often more stable, but the energy difference between tautomers can be small, allowing for the existence of multiple forms in equilibrium. asianjournalofphysics.comjksus.org The presence of the methyl group at the 7-position is not expected to dramatically alter this equilibrium but will subtly modulate the electronic landscape of the quinoxaline ring.

Table 1: Factors Influencing Tautomeric Equilibrium in Heterocyclic Amines

| Factor | Influence on Equilibrium | Predicted Effect on this compound |

|---|---|---|

| Solvent Polarity | Polar solvents stabilize more polar tautomers (often the amino form) through dipole-dipole interactions. | In polar solvents like water or ethanol, the amino tautomer is expected to be favored over the imino form. |

| Substitution | Electron-donating or -withdrawing groups can alter the electron density and relative stability of tautomers. | The electron-donating methyl group at the 7-position may slightly increase the stability of the amino form. |

| Intramolecular H-Bonding | Potential for internal hydrogen bonds can stabilize specific tautomeric forms. | The imino form could potentially be stabilized by intramolecular hydrogen bonding. |

| Temperature | Higher temperatures can provide the energy needed to overcome the barrier between tautomers, shifting the equilibrium. | Increased temperature may lead to a higher population of the less stable tautomer. |

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic data of molecules like this compound. uctm.edu By combining experimental techniques with computational modeling, a deeper understanding of the molecular structure can be achieved. uctm.edu

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.govacs.org Comparing the computed spectra with experimental data helps in the unambiguous assignment of signals and confirmation of the chemical structure. researchgate.net

IR and UV-Vis Spectroscopy: DFT methods can compute harmonic vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. uctm.eduresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which allows for the prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.govwu.ac.thmdpi.com These theoretical spectra are invaluable for identifying functional groups and understanding the electronic transitions within the molecule. bohrium.comschrodinger.comunl.edu

Molecular Dynamics Simulations and Conformational Landscape Analysis

While the quinoxaline ring itself is a rigid aromatic system, substituents can introduce conformational flexibility. Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational landscape. researchgate.netnih.gov

Computational Studies on Reaction Mechanisms Involving this compound

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. up.ac.za By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For a molecule like this compound, computational studies could investigate various reactions, such as:

Nucleophilic or Electrophilic Aromatic Substitution: Determining the most likely sites for substitution on the quinoxaline ring and the activation energies for these reactions.

Reactions at the Amino Group: Modeling reactions like acylation or alkylation of the amino group to predict their feasibility and outcomes.

A theoretical study on the reaction of substituted quinoxalines with organolithium compounds demonstrated how DFT could be used to model the nucleophilic substitution of hydrogen, a key reaction for functionalizing the quinoxaline core. up.ac.za Such studies provide a detailed mechanistic picture that is often difficult to obtain through experimental means alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Scaffold Design

The this compound structure can serve as a scaffold for designing new molecules with specific properties. QSAR and pharmacophore modeling are computational strategies used to understand the relationship between a molecule's structure and its activity, guiding the design of more potent or selective analogues. psu.edutandfonline.combiointerfaceresearch.com

QSAR: These models establish a mathematical correlation between the chemical structures of a series of compounds and their measured activity. biointerfaceresearch.com For a series of this compound derivatives, a QSAR model could predict the activity of new, yet-to-be-synthesized compounds by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). mdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's activity. tandfonline.comnih.govacs.orgresearchgate.net A pharmacophore model based on active quinoxaline derivatives can be used as a 3D query to screen large virtual databases for new compounds that fit the model and are therefore likely to be active. researchgate.net

Studies on various quinoxaline derivatives have successfully used these methods to design compounds with enhanced activities, demonstrating the power of these predictive tools in scaffold development. researchgate.nettandfonline.comnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction (Non-Biological Macromolecules or General Binding Motifs)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule (target). While frequently used for protein targets in drug discovery, docking can also be applied to understand interactions with non-biological systems. nih.govbohrium.comekb.eg

For this compound, docking studies could explore its binding to:

Synthetic Receptors: Predicting the binding affinity and mode of interaction with custom-designed host molecules.

Cyclodextrins: Investigating how the molecule might fit into the hydrophobic cavity of a cyclodextrin, which could be relevant for formulation or delivery systems.

DNA G-quadruplexes: The planar aromatic structure of quinoxaline suggests potential for intercalation or binding to nucleic acid structures. Docking could explore the feasibility and nature of such interactions.

These studies provide valuable information on the non-covalent forces—such as hydrogen bonds, van der Waals forces, and pi-stacking interactions—that govern molecular recognition. For example, computational studies have shown that the coordination of quinoxalines with Lewis acids like BF₃ can modulate their electrochemical properties, an interaction that can be modeled using these techniques. rsc.org

Vi. Advanced Applications of 7 Methyl 2 Quinoxalinamine As a Chemical Scaffold

Role as a Key Synthetic Intermediate in Complex Molecule Construction

As a building block, 7-Methyl-2-quinoxalinamine offers multiple reactive sites for elaboration. The nucleophilic 2-amino group and the activated 7-methyl group, along with the nitrogen atoms of the pyrazine (B50134) ring, provide synthetic handles for constructing intricate molecules. This versatility makes it an important intermediate in the synthesis of novel compounds with potential applications in various fields of chemistry. mtieat.org

The inherent reactivity of the 2-amino group on the quinoxaline (B1680401) ring makes this compound a valuable precursor for the synthesis of fused nitrogen-containing heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of new rings fused to the quinoxaline core.

For instance, related 7-substituted-3-methyl-quinoxalin-2-one derivatives have been shown to undergo photoinduced annulation reactions. nih.gov In these reactions, radical species add across the quinoxaline ring system to generate complex, fused structures like tetrahydro-imidazoquinoxalinones. nih.gov This type of reactivity highlights the potential of the this compound scaffold to serve as a template for generating novel, multi-ring heterocyclic compounds through radical-mediated pathways. The amino group could be envisioned to participate in intramolecular cyclizations or act as a directing group for annulation reactions, expanding the library of accessible quinoxaline-based heterocycles.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov While direct examples of this compound being used to construct large PAHs are not extensively documented in the reviewed literature, its structure presents clear potential for such applications. The combination of the aromatic quinoxaline core with the reactive methyl and amino groups provides anchor points for annulation strategies.

Synthetic methods like condensation reactions involving the activated methyl group or transition-metal-catalyzed cross-coupling reactions at positions on the benzene (B151609) ring could be employed to extend the aromatic system. For example, the methyl group could potentially undergo condensation with aldehydes or other electrophiles, followed by cyclization to form an additional fused ring. semanticscholar.org Similarly, the amino group could be converted into a leaving group (e.g., via diazotization) to enable coupling reactions that build larger aromatic frameworks. The development of such synthetic routes would transform this compound into a key building block for novel, nitrogen-containing polycyclic aromatic structures for materials science applications.

Applications in Catalysis and Organocatalysis

The nitrogen atoms within the this compound scaffold provide excellent coordination sites for metal ions, suggesting applications in catalysis. Furthermore, the amino group can be functionalized to create derivatives capable of acting as organocatalysts.

Quinoxaline-based structures are effective ligands in transition metal catalysis due to the coordinating ability of the pyrazine nitrogen atoms. rsc.orgnih.gov The 2-(2′-pyridyl)quinoxaline ligand, for example, combines the chelating ability of bipyridine with the bridging properties of quinoxaline to form stable complexes with first-row transition metals. nih.gov

Analogously, this compound can be envisioned as a versatile ligand. The two nitrogen atoms of the pyrazine ring can chelate to a metal center, a coordination mode common for many quinoxaline-based ligands. The 2-amino group provides an additional potential binding site or a point for modification to create more complex, multidentate ligands. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by the electron-donating nature of the amino and methyl groups.

| Coordination Mode | Description | Potential Metal Center | Potential Application |

|---|---|---|---|

| Monodentate | Coordination through one of the pyrazine nitrogen atoms (N1 or N4). | Fe, Co, Ni, Cu, Zn | Pre-catalyst stabilization |

| Bidentate (N,N-chelation) | Coordination through both pyrazine nitrogen atoms (N1 and N4), potentially in a bridging fashion between two metal centers. | Fe, Co, Ru, Ir | Photoredox catalysis, magnetic materials |

| Bidentate (N,N-chelation) | Coordination through the N1 of the pyrazine ring and the nitrogen of the 2-amino group. | Pd, Pt, Rh | Cross-coupling reactions |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The 2-amino group of this compound is a key functional handle that can be readily modified to install known organocatalytic motifs. For example, reaction of the primary amine with isothiocyanates or sulfonyl chlorides would yield thiourea (B124793) or sulfonamide derivatives, respectively.

These functional groups are known to activate substrates through hydrogen bonding interactions. A chiral auxiliary could be incorporated into the design to facilitate asymmetric catalysis. While specific studies detailing the use of this compound derivatives in organocatalysis were not identified in the reviewed literature, the synthetic accessibility of such derivatives makes this a promising area for future investigation.

Development of Chemical Probes and Molecular Tools

Chemical probes are small molecules used to study biological systems. nih.gov Quinoxaline derivatives are known to be fluorescent, and this property can be exploited to create molecular probes. nih.gov The fluorescence of these molecules often changes in response to their environment, such as alterations in pH or the presence of specific analytes. nih.govmdpi.com

Derivatives of 2-aminoquinoxaline can be used to create fluorescent probes for monitoring biological processes. For example, water-soluble quinoxaline derivatives with aminopropyl substituents have been developed as dual-responsive pH indicators that work in acidic aqueous solutions. mdpi.com These probes exhibit distinct changes in both their absorbance and fluorescence spectra in response to pH changes, allowing for ratiometric sensing. mdpi.com The amino and methyl groups on the this compound scaffold would be expected to modulate the photophysical properties of the quinoxaline core, providing a basis for designing new probes. The amino group, in particular, can serve as a recognition site for specific analytes or as a point of attachment for other functional moieties.

| Condition | Absorption λmax (nm) | Emission λmax (nm) | Color (Visual) |

|---|---|---|---|

| pH 5.0 (Neutral Form) | 403 | 525 | Yellow |

| pH 1.0 (Protonated Form) | 493 | 590 | Magenta |

Data presented is for the QC1 sensor, a 6,7-bis[(3-aminopropyl)amino]-2,3-diphenylquinoxaline, to illustrate the sensing principle of aminoquinoxalines.

Fluorescent Labels and Sensors

The inherent chemical structure of the quinoxaline ring system is a feature in the development of some fluorescent molecules. However, investigations into the specific fluorescent properties of this compound and its utility as a fluorescent label or sensor are not documented in the accessible body of research. The development of a fluorescent label or sensor typically requires a molecule to exhibit specific photophysical properties, such as a high quantum yield, a significant Stokes shift, and sensitivity to its environment, which have not been characterized for this particular compound.

Vii. Emerging Research Frontiers for 7 Methyl 2 Quinoxalinamine and Its Derivatives

Potential in Advanced Materials Science

While the broader class of quinoxaline (B1680401) derivatives has shown promise in materials science, specific research on 7-Methyl-2-quinoxalinamine remains largely unpublished. The inherent electronic properties of the quinoxaline core suggest potential, but dedicated studies on this specific isomer are needed to validate any theoretical applications.

A comprehensive search of scientific databases does not yield specific studies on the application of this compound in optoelectronic materials such as Organic Light Emitting Diodes (OLEDs) or solar cells. The performance and characteristics of this compound in such devices have not been reported.

There is no available information regarding the use of this compound as a monomer or functional additive in polymer chemistry. Similarly, its application in the development of functional coatings has not been documented in the accessible literature.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry often utilizes molecules with specific recognition sites for the construction of complex architectures. However, the role of this compound in this domain is yet to be explored.

No studies have been found that describe the self-assembly of this compound or its derivatives into defined supramolecular architectures. The specific intermolecular interactions that would govern such processes for this compound have not been investigated.

The design and synthesis of molecular receptors and sensors based on the this compound scaffold have not been reported. Consequently, there is no data on its potential binding affinities or sensing capabilities for specific analytes.

Exploration in Analytical Chemistry Methodologies

The application of this compound in the development of new analytical chemistry methodologies is another area where specific research is lacking. While quinoxaline derivatives, in general, have been investigated for such purposes, the contribution of this particular isomer has not been detailed.

Viii. Future Perspectives and Unexplored Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The traditional pipeline for drug discovery and material development is often a lengthy and costly endeavor. mdpi.com However, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this process. nih.gov These technologies offer the ability to analyze vast datasets, predict molecular properties, and generate novel chemical structures with desired characteristics, thereby accelerating the pace of discovery. mdpi.com

For 7-Methyl-2-quinoxalinamine, AI and ML can be pivotal in several areas:

Predictive Modeling: ML algorithms can be trained on existing data from quinoxaline (B1680401) derivatives to predict the biological activities, pharmacokinetic profiles, and potential toxicity of this compound and its analogues. mdpi.com This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. mdpi.com

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. By defining a desired therapeutic profile or material characteristic, these models can propose new molecular structures that are more likely to succeed. mdpi.com

Synthesis Route Optimization: AI can analyze known chemical reactions and predict the most efficient and high-yielding synthetic pathways for this compound and its derivatives. This can lead to the discovery of more economical and sustainable manufacturing processes.

The application of these computational tools promises to dramatically expand the chemical space around this compound, identifying novel applications and optimizing its properties for specific functions in a way that was previously unattainable.

Sustainable and Environmentally Benign Synthetic Routes

A significant shift in chemical synthesis is the move towards green chemistry, which emphasizes the reduction of hazardous waste and energy consumption. ijirt.org Traditional methods for synthesizing quinoxaline derivatives often rely on harsh conditions, toxic solvents, and catalysts that are difficult to recycle. ijirt.org The future of synthesizing this compound must prioritize the development of sustainable and environmentally friendly protocols.

Recent advancements in the synthesis of the broader quinoxaline class highlight several promising green strategies:

Green Solvents and Catalysts: Researchers have successfully utilized eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400) ripublication.com and even rainwater to facilitate quinoxaline synthesis. benthamdirect.com The use of recyclable catalysts, such as sulfated polyborate, offers a way to minimize waste and improve the economic feasibility of the process. ias.ac.in

Energy-Efficient Techniques: Methods like microwave and ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. ijirt.org

On-Water Synthesis: This approach involves conducting reactions in an aqueous emulsion, which can lead to higher yields and faster reaction rates compared to traditional organic solvents. digitellinc.com

Adopting these green chemistry principles for the synthesis of this compound will not only reduce its environmental impact but also align its production with modern standards of sustainability.

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Feature | Traditional Synthesis Methods | Sustainable (Green) Synthesis Methods |

|---|---|---|

| Solvents | Often hazardous (e.g., dichloromethane, acetonitrile) ijirt.org | Water, PEG-400, or solvent-free conditions ripublication.combenthamdirect.comias.ac.in |

| Catalysts | Often strong acids or bases, potentially toxic ijirt.org | Recyclable catalysts (e.g., sulfated polyborate), natural catalysts (e.g., rainwater) benthamdirect.comias.ac.in |

| Energy Input | Typically requires prolonged heating (refluxing) ias.ac.in | Reduced energy via microwave or ultrasound; ambient temperatures possible ijirt.orgbenthamdirect.com |

| Reaction Time | Often lengthy ijirt.org | Significantly shorter reaction times ripublication.comias.ac.in |

| Waste Generation | Can produce significant chemical waste ijirt.org | Minimized waste, easier product isolation, and catalyst recycling ripublication.comias.ac.in |

Expansion into Novel Areas of Chemical Biology and Material Innovation

The quinoxaline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. sapub.orgijpsjournal.comkit.edu While the parent structure is potent, the specific substitution pattern of this compound offers a unique electronic and steric profile that could be harnessed for novel applications in both chemical biology and materials science.

Future research should focus on exploring the following areas:

Targeted Therapeutics: A deeper investigation into the interactions of this compound with specific biological targets such as enzymes and receptors could lead to the development of highly selective drugs for complex diseases. kit.edu Its potential as an antiviral, particularly against viruses like Hepatitis B and C, or as an antibacterial agent against resistant strains, warrants further study. nih.gov

Materials Science: Quinoxaline derivatives are known for their applications as organic semiconductors, fluorescent dyes, and electroluminescent materials. ijirt.orgias.ac.in The unique properties of this compound could be exploited in the design of advanced materials for electronics, photonics, and sensing applications. Systematic studies are needed to characterize its photophysical and electronic properties.

Table 2: Potential Applications of Quinoxaline Derivatives

| Field | Potential Application Area |

|---|---|

| Chemical Biology | Anticancer Agents sapub.org |

| Antiviral Agents (e.g., against HIV, HCV, HBV) nih.gov | |

| Antibacterial and Antifungal Agents sapub.orgijpsjournal.com | |

| Anti-inflammatory and Analgesic Agents sapub.org | |

| Antimalarial and Antitubercular Agents ijpsjournal.com | |

| Material Innovation | Organic Semiconductors ijirt.orgias.ac.in |

| Fluorescent Dyes ias.ac.in | |

| Electroluminescent Materials ias.ac.in | |

| Catalysts ijirt.org |

Collaborative Research Initiatives for Comprehensive Understanding of the Compound's Chemical Space

To fully realize the potential of this compound, a fragmented research approach will be insufficient. The diverse applicability of the quinoxaline core, spanning from medicine to materials science, necessitates a collaborative and interdisciplinary effort.

Future progress will be accelerated through initiatives that bring together experts from various fields:

Medicinal Chemists and Biologists: To design, synthesize, and evaluate new derivatives for therapeutic efficacy.

Materials Scientists and Physicists: To investigate the electronic and optical properties of the compound for new material applications.

Computational Chemists and Data Scientists: To employ AI and ML for predictive modeling, de novo design, and to manage the large datasets generated from experimental work.

Chemical Engineers: To develop scalable and sustainable synthetic processes for promising lead compounds.

Such collaborative frameworks will enable a holistic understanding of the structure-property relationships of this compound, facilitating a more rapid translation from fundamental research to practical application. By fostering open communication and data sharing across disciplines, the scientific community can collectively navigate the vast chemical space of this promising compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.